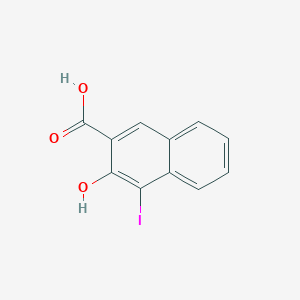
3-Hydroxy-4-iodonaphthalene-2-carboxylic acid
Cat. No. B3054031
Key on ui cas rn:
57754-61-7
M. Wt: 314.08 g/mol
InChI Key: ZQRJVPHFWVEIPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06476077B1
Procedure details


A mixture of NaOH (2.12 g) in methanol (100 mL) was stirred until the solution was homogeneous. Sodium iodide (3.98 g) and 3-hydroxy-2-naphthoic acid (5.00 g) were added and allowed to stir for 30 min. The resulting suspension was cooled to 0° C. and a 5.25% (w/v) aqueous solution of sodium hypochlorite was added dropwise and stirring continued for 1 h. Saturated sodium thiosulfate (25 mL) was added and after 5 min the solution was acidified to pH 2 by addition of 6N HCl resulting in the formation of a yellow precipitate which was filtered and washed with water (50 mL). The precipitate was transferred to a round-bottomed flask, dissolved in methanol (70 mL) and toluene (100 mL), concentrated, redissolved in methanol (70 mL), concentrated, redissolved again in methanol (70 mL) and toluene (100 mL) and concentrated to afford the product as a yellow solid (6.26 g). MS m/z 313 (M−1). 1H NMR (DMSO-d6): δ12.41(broad, 1 H), 8.63 (s,1 H), 8.05-7.97 (m, 2 H), 7.70 (m, 1 H), 7.42 (m, 1H).





Name
sodium thiosulfate
Quantity
25 mL
Type
reactant
Reaction Step Four

Identifiers


|
REACTION_CXSMILES
|
[OH-].[Na+].[I-:3].[Na+].[OH:5][C:6]1[C:7]([C:16]([OH:18])=[O:17])=[CH:8][C:9]2[C:14]([CH:15]=1)=[CH:13][CH:12]=[CH:11][CH:10]=2.Cl[O-].[Na+].S([O-])([O-])(=O)=S.[Na+].[Na+].Cl>CO>[OH:5][C:6]1[C:7]([C:16]([OH:18])=[O:17])=[CH:8][C:9]2[C:14]([C:15]=1[I:3])=[CH:13][CH:12]=[CH:11][CH:10]=2 |f:0.1,2.3,5.6,7.8.9|
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
3.98 g
|
|
Type
|
reactant
|
|
Smiles
|
[I-].[Na+]
|
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
OC=1C(=CC2=CC=CC=C2C1)C(=O)O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl[O-].[Na+]
|
Step Four
|
Name
|
sodium thiosulfate
|
|
Quantity
|
25 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=S)(=O)([O-])[O-].[Na+].[Na+]
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred until the solution
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
to stir for 30 min
|
|
Duration
|
30 min
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirring
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water (50 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The precipitate was transferred to a round-bottomed flask
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in methanol (70 mL)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
toluene (100 mL), concentrated
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
redissolved in methanol (70 mL)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
redissolved again in methanol (70 mL)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
toluene (100 mL) and concentrated
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC=1C(=CC2=CC=CC=C2C1I)C(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 6.26 g | |
| YIELD: CALCULATEDPERCENTYIELD | 75.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

